Cobalt tin oxide is classified as an inorganic compound composed of cobalt and tin oxides. It is categorized under mixed metal oxides and exhibits semiconductor properties, making it relevant in materials science and catalysis. The compound is often synthesized in nanoparticle form to enhance its surface area and reactivity, which is crucial for its applications in energy storage and catalysis .
Cobalt tin oxide can be synthesized through several methods:
Industrial production often employs these scalable methods to ensure high purity and consistent properties suitable for various applications.
Cobalt tin oxide has a perovskite-like structure characterized by a three-dimensional network of metal-oxygen bonds. The general formula can be represented as ABO3, where A represents cobalt ions (Co) and B represents tin ions (Sn). The lattice parameters typically fall within the range of 5.4 to 5.5 Å, depending on the synthesis conditions. X-ray diffraction studies reveal that cobalt tin oxide crystallizes in a rhombohedral or orthorhombic system, with notable peaks corresponding to specific crystal planes .
Cobalt tin oxide participates in various chemical reactions:
The outcomes of these reactions depend significantly on the reagents used and the reaction conditions.
The mechanism of action for cobalt tin oxide varies based on its application:
Cobalt tin oxide exhibits several notable physical and chemical properties:
These properties make cobalt tin oxide an attractive candidate for applications in energy storage devices, sensors, and catalysts .
Cobalt tin oxide has diverse scientific applications:
Cobalt tin oxide (CoSnO₃) exhibits structural polymorphism influenced by synthesis conditions. The most thermodynamically stable phase adopts an orthorhombic perovskite structure (space group Pnma), where cobalt(II) ions occupy octahedral sites coordinated by oxygen atoms, and tin(IV) ions reside in distorted octahedral environments [5]. This arrangement forms a three-dimensional network characterized by corner-sharing SnO₆ and CoO₆ octahedra. However, synthetic routes significantly impact phase purity and crystallinity:
Table 1: Crystal Structure Variations in CoSnO₃
Synthesis Method | Temperature/Time | Dominant Phase | Crystallite Size (nm) | Secondary Phases |
---|---|---|---|---|
Pyrolysis of CoSn(OH)₆ | 400°C, 4h (Ar) | Amorphous CoSnO₃ | <10 | None [5] |
Coprecipitation | 600–800°C, 2–4h | Orthorhombic CoSnO₃ | 20–30 | Co₂SnO₄, SnO₂ [9] |
Sol-gel | 700°C, 3h | Tetragonal SnO₂ matrix | 15–25 | Co₃O₄ clusters [2] |
Structural transitions occur upon thermal treatment: Annealing above 500°C promotes crystallization but risks decomposition into CoO and SnO₂, especially under inert atmospheres [5]. Phase coexistence (e.g., CoSnO₃/SnO₂) enhances functional properties by creating heterointerfaces that modify charge transfer kinetics [9].
The electronic structure of CoSnO₃ arises from the interplay between cobalt's 3d⁷ and tin's 5s⁰ orbitals. Cobalt(II) contributes localized high-spin states (t₂g⁵eg²), while tin(IV) provides an empty 5s* band, resulting in an indirect bandgap between 2.8–3.5 eV [9]. Key electronic features include:
Table 2: Bandgap Engineering via Cobalt Incorporation
Material | Cobalt Content (at%) | Bandgap (eV) | Transition Type | Cause of Bandgap Shift |
---|---|---|---|---|
SnO₂ | 0 | 3.60 | Direct | Baseline [6] |
Co:SnO₂ | 3 | 3.45 | Direct | Co 3d defect states |
Co:SnO₂ | 6 | 3.35 | Direct | Band tailing |
Co:SnO₂ | 9 | 3.25 | Indirect | d-s orbital mixing [6] |
CoSnO₃ | 50 | 2.80–3.10 | Indirect | Hybridized Co 3d-Sn 5s [9] |
These properties enable applications in optoelectronics and catalysis, where adjustable bandgaps optimize light absorption and carrier injection [9].
CoSnO₃ decomposes endothermically above 400°C via the reaction:$$\ce{2CoSnO3 -> 2Co + 2SnO2 + O2 ^ \quad (\Delta H > 0)}$$This limits high-temperature applications but facilitates redox cycling in energy storage. Key stability aspects include:
Table 3: Redox Pathways in CoSnO₃-Based Systems
Process | Reaction | Temperature Range | Application Relevance |
---|---|---|---|
Decomposition | 2CoSnO₃ → 2Co + 2SnO₂ + O₂ | 400–600°C | Electrode pre-treatment [5] |
Reduction | CoSnO₃ + 4Li⁺ + 4e⁻ → Co + Sn + 3Li₂O | Room–100°C | Lithium-ion batteries [5] |
Oxidation | Co + Sn + 3Li₂O → CoSnO₃ + 4Li⁺ + 4e⁻ | Room–100°C | Battery charging |
Surface Redox | Co²⁺ + V̈ₒ ⇌ Co³⁺ + O²⁻ | 200–400°C | Catalytic gas sensing [7] |
Bulk CoSnO₃ exhibits antiferromagnetic (AFM) ordering below Tₙ ≈ 35 K, attributed to superexchange between Co²⁺ ions via O²⁻ bridges. However, nanoscale confinement (<20 nm) induces magnetic anomalies:
Table 4: Magnetic Parameters of CoSnO₃ Systems
Material Form | Particle Size (nm) | Néel Temp. (Tₙ) | Magnetic Behavior | Origin |
---|---|---|---|---|
Bulk CoSnO₃ | >100 | 35 K | AFM | Co²⁺-O-Co²⁺ superexchange [8] |
Nanoparticles | 22 | 30 K | AFM + paramagnetic tail | Surface spin canting |
Nanoparticles | 6.5 | <25 K | Superparamagnetic | Uncompensated surface spins [8] |
CoSnO₃/SnO₂ | 10–30 | 30 K | Exchange bias | FM-AFM interfacial coupling [9] |
Synchrotron studies confirm octahedral Co²⁺ distortion lifts orbital degeneracy, stabilizing AFM alignment despite nanoscale disorder [8]. These properties position CoSnO₃ as a tunable magnetic semiconductor for low-temperature devices.
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